molecular formula C8H14N2O2 B12634857 Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate CAS No. 920338-59-6

Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate

Cat. No.: B12634857
CAS No.: 920338-59-6
M. Wt: 170.21 g/mol
InChI Key: HDADUHXSEANEEO-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4,5-diazaspiro[24]heptane-6-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclopropane and a diazane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine, leading to the formation of the spirocyclic structure . Another approach includes the use of dimethyloxosulfonium methylide in a Corey–Chaykovsky reaction to form the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and enzyme activities. Specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new drugs and materials.

Biological Activity

Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • CAS Number : Not specified in the sources.

The compound features a spirocyclic structure that is characteristic of many biologically active compounds, allowing for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler diazaspiro compounds. Various synthetic routes have been explored to optimize yield and purity, with modifications in substituents leading to different biological activities.

Anticonvulsant Activity

Research has indicated that derivatives of diazaspiro compounds exhibit significant anticonvulsant properties. For example, a study synthesized several 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane derivatives and evaluated their activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The most active compound in this series demonstrated an effective dose (ED50) of 12.5 mg/kg with a favorable protection index compared to traditional anticonvulsants like phenytoin .

Neurotoxicity Assessment

Neurotoxicity was assessed using the rotorod test, which evaluates motor coordination in rodents. The tested compounds showed varying degrees of neurotoxicity, with some exhibiting acceptable safety profiles alongside their anticonvulsant effects .

Study on Anticonvulsant Properties

In a study published in European Journal of Medicinal Chemistry, researchers synthesized a series of diazaspiro compounds and tested their efficacy against seizures induced by MES and scPTZ models. The study concluded that certain modifications to the diazaspiro scaffold could enhance anticonvulsant activity while minimizing neurotoxic effects .

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound A12.531024.8
Compound B15.040026.7

Pharmacological Profile

Another investigation focused on the pharmacological profile of various diazaspiro derivatives, assessing their interaction with neurotransmitter systems. It was found that specific substitutions at the nitrogen atoms within the spiro structure influenced binding affinity and selectivity towards GABAergic and glutamatergic systems, suggesting a multifaceted mechanism of action that could be leveraged for therapeutic development .

Properties

CAS No.

920338-59-6

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate

InChI

InChI=1S/C8H14N2O2/c1-7(6(11)12-2)5-8(3-4-8)10-9-7/h9-10H,3-5H2,1-2H3

InChI Key

HDADUHXSEANEEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC2)NN1)C(=O)OC

Origin of Product

United States

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